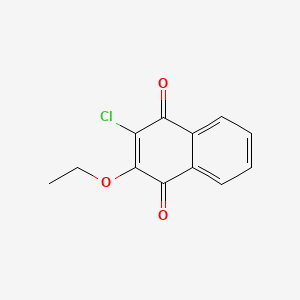
1-Propanol, 3-(p-iodophenyl)-
Übersicht
Beschreibung
1-Propanol, 3-(p-iodophenyl)- is a compound that is not widely documented. The closest related compound is 1-Propanol , which is a primary alcohol with the formula C3H8O. It is also known as n-Propanol, n-Propyl alcohol, Ethylcarbinol, Optal, Osmosol extra, Propanol, Propylic alcohol, 1-Propyl alcohol, n-C3H7OH, 1-Hydroxypropane, Propanol-1, Propan-1-ol, n-Propyl alkohol .
Wissenschaftliche Forschungsanwendungen
- Application : 3-(p-Iodophenyl)-1-propanol derivatives have been explored as potential radiolabeled peptide drug conjugates (RPDCs). For instance, Albutag, derived from the lead structure 4-(p-iodophenyl)butyric acid, has been used to develop radiolabeled folate conjugates for imaging and therapy .
- Application : Researchers use this method to evaluate the viability of respiring organisms and identify active bacterial cells .
- Example : Substituting the original D-Tyr1 with 3-iodo-D-Tyr1 in a peptide allowed efficient radiolabeling with radionuclides like [177Lu]Lu+3 and [90Y]Y+3. These derivatives retained high affinity for specific receptors (e.g., CXCR4) .
Radiopharmaceuticals and Imaging Agents
Cell Viability Assays
Peptide-Based Radiopharmaceutical Therapy
Wirkmechanismus
Target of Action
The primary target of 3-(p-Iodophenyl)-1-propanol is the electron transport system of respiring organisms . This compound is known to interact with enzymes such as 4-hydroxybenzoate 3-monooxygenase and PAH ring-hydroxylating dioxygenase alpha subunit .
Mode of Action
3-(p-Iodophenyl)-1-propanol interacts with its targets by serving as an electron acceptor in the electron transport chain . It is reduced to form a compound known as INT-formazan . This reduction process is indicative of the respiratory activity of the organism, providing a measure of its metabolic activity .
Biochemical Pathways
The reduction of 3-(p-Iodophenyl)-1-propanol to INT-formazan is part of the organism’s respiratory activity, which is a key component of its energy metabolism . This process is linked to various biochemical pathways, including those involved in the synthesis and catabolism of nucleotides and amino acids .
Pharmacokinetics
Similar compounds with an albumin binding moiety have shown improved pharmacokinetics, with increased tumor uptake and prolonged retention .
Result of Action
The reduction of 3-(p-Iodophenyl)-1-propanol to INT-formazan results in the formation of optically dense intracellular deposits . This can be used as an indicator of the metabolic activity of the organism, providing a measure of its health and viability .
Action Environment
The action of 3-(p-Iodophenyl)-1-propanol can be influenced by various environmental factors. For example, the presence of an exogenous carbon and energy source, as well as the presence of the electron-coupling agent phenazine methosulfate, can stimulate the reduction of this compound . Additionally, the compound’s action can be affected by the pH, temperature, and presence of coexisting ions .
Eigenschaften
IUPAC Name |
3-(4-iodophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDCAVUBMYPYKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208810 | |
| Record name | 1-Propanol, 3-(p-iodophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60075-78-7 | |
| Record name | 4-Iodobenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60075-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanol, 3-(p-iodophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060075787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 3-(p-iodophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


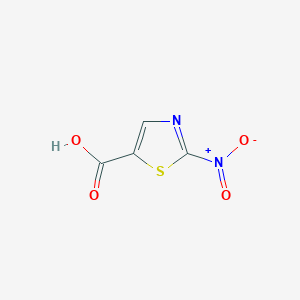

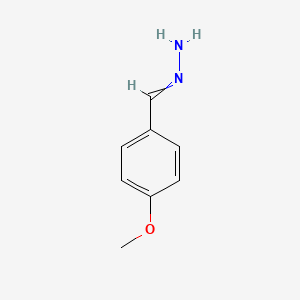


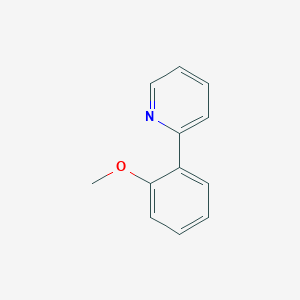

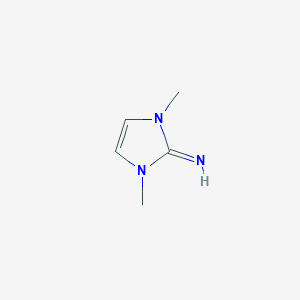
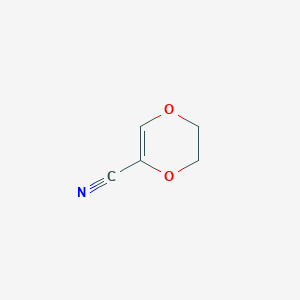
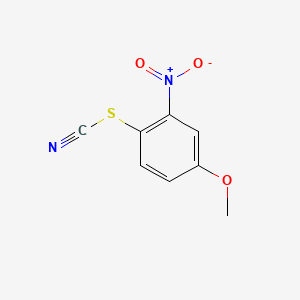
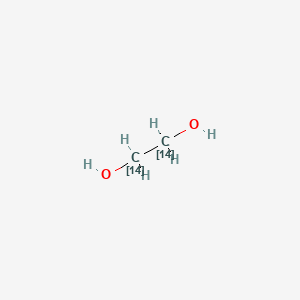
![1-[3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl]-N-[2-(2,4-dichlorophenyl)ethyl]piperidine-4-carboxamide](/img/no-structure.png)
